Cas no 885272-58-2 (Isoquinoline-8-carbothioamide)

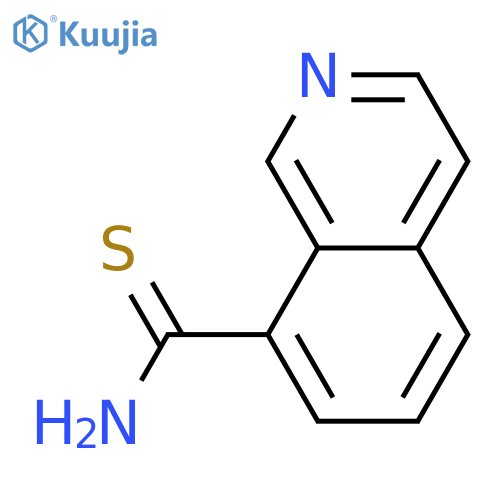

Isoquinoline-8-carbothioamide structure

商品名:Isoquinoline-8-carbothioamide

CAS番号:885272-58-2

MF:C10H8N2S

メガワット:188.248920440674

MDL:MFCD06738932

CID:710918

PubChem ID:55255711

Isoquinoline-8-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 8-Isoquinolinecarbothioamide

- isoquinoline-8-carbothioamide

- Isoquinoline-8-carbothioic acid amide

- J-521600

- 885272-58-2

- CS-0322112

- AKOS006294372

- DB-077453

- DTXSID90717019

- AB28209

- MFCD06738932

- Isoquinoline-8-carbothioamide

-

- MDL: MFCD06738932

- インチ: 1S/C10H8N2S/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-6H,(H2,11,13)

- InChIKey: ZNKFWHWQVMMEEE-UHFFFAOYSA-N

- ほほえんだ: S=C(C1C2C(=CC=NC=2)C=CC=1)N

計算された属性

- せいみつぶんしりょう: 188.04100

- どういたいしつりょう: 188.04081944g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- PSA: 71.00000

- LogP: 2.56930

Isoquinoline-8-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM240316-1g |

Isoquinoline-8-carbothioamide |

885272-58-2 | 97% | 1g |

$463 | 2021-08-04 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0123-1g |

Isoquinoline-8-carbothioic acid amide |

885272-58-2 | 96% | 1g |

¥6977.66 | 2025-01-21 | |

| TRC | I918575-100mg |

Isoquinoline-8-carbothioamide |

885272-58-2 | 100mg |

$ 250.00 | 2022-06-04 | ||

| Alichem | A189007086-5g |

Isoquinoline-8-carbothioamide |

885272-58-2 | 97% | 5g |

$2109.40 | 2023-08-31 | |

| eNovation Chemicals LLC | D968815-1g |

Isoquinoline-8-carbothioic acid amide |

885272-58-2 | 95% | 1g |

$890 | 2024-07-28 | |

| abcr | AB537099-1 g |

Isoquinoline-8-carbothioic acid amide |

885272-58-2 | 1g |

€1,414.60 | 2023-04-14 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0123-500mg |

Isoquinoline-8-carbothioic acid amide |

885272-58-2 | 96% | 500mg |

3807.71CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D968815-5g |

Isoquinoline-8-carbothioic acid amide |

885272-58-2 | 95% | 5g |

$3355 | 2024-07-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-295208A-1 g |

Isoquinoline-8-carbothioic acid amide, |

885272-58-2 | 1g |

¥6,927.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-295208-250 mg |

Isoquinoline-8-carbothioic acid amide, |

885272-58-2 | 250MG |

¥2,768.00 | 2023-07-10 |

Isoquinoline-8-carbothioamide 関連文献

-

2. Book reviews

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

885272-58-2 (Isoquinoline-8-carbothioamide) 関連製品

- 885272-56-0(Isoquinoline-5-thiocarboxamide)

- 855763-66-5(Quinoline-5-carbothioamide)

- 74585-98-1(Quinoline-4-carbothioamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2230780-65-9(IL-17A antagonist 3)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885272-58-2)Isoquinoline-8-carbothioamide

清らかである:99%

はかる:5g

価格 ($):3249.0